N-(5-Chloropyridin-2-yl)-N'-ethylthiourea
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Overview
Description
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a chloropyridine moiety attached to an ethylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-yl)-N’-ethylthiourea typically involves the reaction of 5-chloro-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(5-Chloropyridin-2-yl)-N’-ethylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-yl)-N’-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Betrixaban: N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their biological activities.
5-(Chloropyridin-2-yl-carbamoyl)pyrazine: Another compound with a chloropyridine moiety.
Uniqueness
N-(5-Chloropyridin-2-yl)-N’-ethylthiourea is unique due to its specific combination of a chloropyridine moiety and an ethylthiourea group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
59180-94-8 |
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Molecular Formula |
C8H10ClN3S |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-ethylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-2-10-8(13)12-7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
JQFPFAXOVNHAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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